molecular formula C19H22N2O3 B2603694 2-(oxan-4-yloxy)-N-(1-phenylethyl)pyridine-4-carboxamide CAS No. 2034391-40-5

2-(oxan-4-yloxy)-N-(1-phenylethyl)pyridine-4-carboxamide

Cat. No.: B2603694
CAS No.: 2034391-40-5
M. Wt: 326.396
InChI Key: HGIOMHWVXLIXCK-UHFFFAOYSA-N
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Description

2-(oxan-4-yloxy)-N-(1-phenylethyl)pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by the presence of a pyridine ring, an oxane (tetrahydropyran) moiety, and a phenylethyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(oxan-4-yloxy)-N-(1-phenylethyl)pyridine-4-carboxamide typically involves multiple steps:

    Formation of the oxane moiety: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.

    Attachment of the oxane to the pyridine ring: This step might involve nucleophilic substitution reactions where the oxane moiety is introduced to the pyridine ring.

    Formation of the carboxamide group: This can be done by reacting the pyridine derivative with an appropriate amine (such as 1-phenylethylamine) under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenylethyl group or the oxane moiety.

    Reduction: Reduction reactions could target the pyridine ring or the carboxamide group.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyridine ring or the oxane moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) could be used.

    Substitution: Reagents such as halogens (e.g., Br₂) or nucleophiles (e.g., NaOH) might be employed.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(oxan-4-yloxy)-N-(1-phenylethyl)pyridine-4-carboxamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(oxan-4-yloxy)pyridine-4-carboxamide: Lacks the phenylethyl group.

    N-(1-phenylethyl)pyridine-4-carboxamide: Lacks the oxane moiety.

    2-(oxan-4-yloxy)-N-ethylpyridine-4-carboxamide: Has an ethyl group instead of a phenylethyl group.

Uniqueness

2-(oxan-4-yloxy)-N-(1-phenylethyl)pyridine-4-carboxamide is unique due to the combination of the oxane moiety, the phenylethyl group, and the pyridine carboxamide structure, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(oxan-4-yloxy)-N-(1-phenylethyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-14(15-5-3-2-4-6-15)21-19(22)16-7-10-20-18(13-16)24-17-8-11-23-12-9-17/h2-7,10,13-14,17H,8-9,11-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGIOMHWVXLIXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC(=NC=C2)OC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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